molecular formula C24H26N2O6S B2857041 Penicillin G sulfoxide P-methoxybenzyl ester CAS No. 30034-13-0

Penicillin G sulfoxide P-methoxybenzyl ester

Cat. No.: B2857041
CAS No.: 30034-13-0
M. Wt: 470.5 g/mol
InChI Key: HSSBYPUKMZQQKS-JGEKZDBUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Penicillin G sulfoxide P-methoxybenzyl ester typically involves the oxidation of Penicillin G derivatives. One common method includes the use of hydrogen peroxide as an oxidizing agent in the presence of a solvent like tetrahydrofuran (THF) . The reaction is carried out at ambient temperature, followed by purification steps involving solvents like ethyl acetate and methanol .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, scaled up for larger production volumes. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Penicillin G sulfoxide P-methoxybenzyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Solvents: Tetrahydrofuran (THF), ethyl acetate, methanol.

Major Products: The primary product of these reactions is the sulfoxide derivative, which can further undergo modifications to yield various penicillin derivatives with potential biological activities .

Scientific Research Applications

Penicillin G sulfoxide P-methoxybenzyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of Penicillin G sulfoxide P-methoxybenzyl ester involves its interaction with bacterial cell wall synthesis. The compound targets penicillin-binding proteins (PBPs) , inhibiting the cross-linking of peptidoglycan chains, which are essential for bacterial cell wall integrity. This leads to cell lysis and ultimately, the death of the bacterial cell .

Comparison with Similar Compounds

    Penicillin G: The parent compound, widely used as an antibiotic.

    Penicillin V: Another derivative with similar antibacterial properties.

    Ampicillin: A broader-spectrum penicillin derivative.

Uniqueness: Penicillin G sulfoxide P-methoxybenzyl ester is unique due to its sulfoxide functional group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific biochemical studies and as a precursor for synthesizing other penicillin derivatives .

Properties

CAS No.

30034-13-0

Molecular Formula

C24H26N2O6S

Molecular Weight

470.5 g/mol

IUPAC Name

(4-methoxyphenyl)methyl (4S,5R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenylacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C24H26N2O6S/c1-24(2)20(23(29)32-14-16-9-11-17(31-3)12-10-16)26-21(28)19(22(26)33(24)30)25-18(27)13-15-7-5-4-6-8-15/h4-12,19-20,22H,13-14H2,1-3H3,(H,25,27)/t19?,20?,22-,33-/m1/s1

InChI Key

HSSBYPUKMZQQKS-JGEKZDBUSA-N

SMILES

CC1(C(N2C(S1=O)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OCC4=CC=C(C=C4)OC)C

Isomeric SMILES

CC1(C(N2[C@H]([S@]1=O)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OCC4=CC=C(C=C4)OC)C

Canonical SMILES

CC1(C(N2C(S1=O)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OCC4=CC=C(C=C4)OC)C

solubility

not available

Origin of Product

United States

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